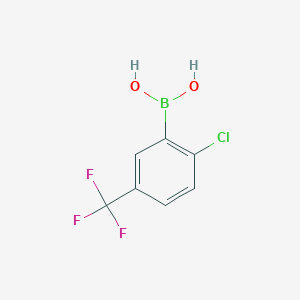

2-Chloro-5-(trifluoromethyl)phenylboronic acid

Übersicht

Beschreibung

2-Chloro-5-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H5BClF3O2. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its chloro and trifluoromethyl substituents, which impart unique reactivity and properties.

Wirkmechanismus

Target of Action

It is known to be a reactant in the synthesis of various compounds , suggesting that its targets could vary depending on the specific reaction it is involved in.

Mode of Action

2-Chloro-5-(trifluoromethyl)phenylboronic acid is used as a reactant in several types of reactions, including the Suzuki-Miyaura coupling . In this reaction, it interacts with other reactants under the influence of a palladium catalyst to form new compounds . The exact changes resulting from this interaction would depend on the specific reactants and conditions of the reaction.

Biochemical Pathways

It is known to be involved in the synthesis of aryl- and hetarylfurocoumarins via the suzuki reaction . These compounds could potentially affect various biochemical pathways, depending on their specific structures and properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reaction it is involved in and the resulting compounds. For example, in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction, the resulting compounds could have various effects depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the conditions of the Suzuki-Miyaura coupling reaction, such as the presence of a palladium catalyst and the pH of the reaction environment, can significantly affect the compound’s reactivity .

Biochemische Analyse

Biochemical Properties

It is known to be a reactant in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction . The Suzuki reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds between two aromatic compounds . The exact enzymes, proteins, and other biomolecules that 2-Chloro-5-(trifluoromethyl)phenylboronic acid interacts with are not specified in the available literature.

Cellular Effects

The compound’s role in the Suzuki reaction suggests that it may influence cellular processes that involve the formation of carbon-carbon bonds .

Molecular Mechanism

As a reactant in the Suzuki reaction, it likely exerts its effects at the molecular level through the formation of carbon-carbon bonds .

Temporal Effects in Laboratory Settings

It is known that the compound may contain varying amounts of anhydride .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chloro-5-(trifluoromethyl)phenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 2-chloro-5-(trifluoromethyl)phenyl halides using boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound often involves large-scale borylation processes using similar reagents and catalysts but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-5-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, DMF).

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Chloro-5-(trifluoromethyl)phenylboronic acid is crucial in synthesizing various pharmaceuticals, especially those targeting cancer and other diseases. Its unique structure allows it to act as an intermediate in the formation of complex drug molecules. The presence of chlorine and trifluoromethyl groups enhances the lipophilicity and metabolic stability of the resulting compounds, making them more effective as therapeutic agents .

Organic Synthesis

This compound is widely employed in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The reaction conditions typically involve palladium catalysts and bases such as potassium carbonate, making it an invaluable tool in organic chemistry for constructing complex organic molecules .

Table 1: Common Reaction Conditions for Suzuki-Miyaura Coupling

| Reagent | Condition | Temperature | Solvent |

|---|---|---|---|

| Palladium catalyst | Mild conditions | 50-80 °C | THF or DMF |

| Base | Inert atmosphere | Ambient | Tetrahydrofuran |

| Boronic acid | Reactant | Varies | Dimethylformamide |

Material Science

In material science, this compound is utilized to develop advanced materials such as polymers and coatings. Its chemical properties enhance the performance characteristics of these materials, making them suitable for various applications including electronics and protective coatings .

Agricultural Chemistry

This compound also plays a role in agricultural chemistry by contributing to the formulation of effective pesticides and herbicides. Its ability to modify biological pathways makes it a valuable component in developing agrochemicals that improve crop yields while minimizing environmental impact .

Analytical Chemistry

In analytical chemistry, this compound is used in sensor technology for detecting sugars and other biomolecules. Its boronic acid functionality allows it to form reversible covalent bonds with diols, making it useful in various biosensing applications .

Case Study 1: Synthesis of Aryl-Furocoumarins

Research has demonstrated that this compound can be effectively utilized in synthesizing aryl- and hetarylfurocoumarins via Suzuki coupling reactions. These derivatives have shown promising biological activities, including anti-cancer properties.

Methodology:

- Reagents Used: this compound, aryl halides

- Catalyst: Pd(PPh₃)₄

- Base: K₂CO₃

- Solvent: THF

- Yield: Approximately 85% after optimization.

Case Study 2: Development of Agrochemicals

A study focused on developing new herbicides incorporated this boronic acid into their synthesis pathway. The resulting compounds exhibited enhanced efficacy against common agricultural pests while showing reduced toxicity to non-target organisms.

Results:

- Active Ingredients: Derived from boronic acid coupling reactions.

- Field Trials: Showed a significant increase in crop yield compared to control groups.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-5-(trifluoromethyl)phenylboronic acid can be compared with other boronic acids such as:

2-Chloro-5-(trifluoromethoxy)phenylboronic acid: Similar structure but with a trifluoromethoxy group instead of trifluoromethyl.

2-Chlorophenylboronic acid: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

4-Methoxyphenylboronic acid: Contains a methoxy group, which affects its electronic properties and reactivity.

The unique combination of chloro and trifluoromethyl groups in this compound imparts distinct reactivity, making it valuable in specific synthetic applications .

Biologische Aktivität

2-Chloro-5-(trifluoromethyl)phenylboronic acid (CTPBA) is a boronic acid derivative notable for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₅BClF₃O₂

- Molecular Weight : 224.38 g/mol

- CAS Number : 182344-18-9

Antimicrobial Activity

CTPBA has been investigated for its antimicrobial properties, particularly against various bacterial and fungal strains. A study highlighted its moderate effectiveness against Candida albicans and Aspergillus niger, with the Minimum Inhibitory Concentration (MIC) values indicating stronger activity compared to some established antifungal agents like amphotericin B .

Summary of Antimicrobial Findings:

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 100 | Moderate |

| Aspergillus niger | 100 | Moderate |

| Escherichia coli | < 62.5 | Higher than AN2690 |

| Bacillus cereus | < 4 | Highly effective |

The compound's mechanism appears to involve the formation of spiroboronates, which may enhance binding to diols in microbial cell walls, thus disrupting their integrity .

Anticancer Potential

Recent studies have explored CTPBA's role in cancer treatment, particularly through its effects on tumor growth and metastasis. The compound has shown promise as an inhibitor of soluble guanylate cyclase (sGC), which is implicated in various cancer pathways .

Case Study: Inhibition of Tumor Metastasis

In a model assessing lymphangiogenesis, CTPBA was part of a combination therapy that effectively reduced tumor spread by inhibiting key signaling pathways involved in metastasis. This suggests its potential as a therapeutic agent in cancer management .

The biological activity of CTPBA can be attributed to several mechanisms:

- Enzyme Inhibition : CTPBA acts as an inhibitor for specific enzymes involved in bacterial protein synthesis, similar to other boronic acid derivatives.

- Cell Membrane Disruption : By forming complexes with diols present in microbial membranes, CTPBA disrupts membrane integrity and function.

- Signal Pathway Modulation : Its role in inhibiting sGC suggests that it may interfere with intracellular signaling pathways that promote cell proliferation and survival in cancer cells .

Research Findings and Future Directions

The research surrounding CTPBA is still evolving, with ongoing studies aimed at elucidating its full potential and mechanisms. Future research may focus on:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the boronic acid structure affect biological activity.

- Combination Therapies : Exploring synergistic effects with other antimicrobial or anticancer agents.

- Clinical Trials : Assessing efficacy and safety in human subjects for potential therapeutic use.

Eigenschaften

IUPAC Name |

[2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMXEHZEYONARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382201 | |

| Record name | 2-Chloro-5-(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-18-9 | |

| Record name | 2-Chloro-5-(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-(trifluoromethyl)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-chloro-5-(trifluoromethyl)phenylboronic acid in pharmaceutical research?

A1: this compound is classified as a "pharmaceutical intermediate" []. This means it serves as a crucial building block in the multi-step synthesis of more complex pharmaceutical compounds. While the abstract doesn't specify the final drug molecules, the presence of chlorine and trifluoromethyl groups on the phenyl ring suggests potential applications in drugs targeting a variety of therapeutic areas. These groups are commonly incorporated into drug design to modulate lipophilicity, metabolic stability, and binding affinity to target proteins.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.